GLP-1R agonist 2

Catalog No.
S006316
CAS No.
281209-71-0
M.F
C13H15Cl2N3O2S
M. Wt
348.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GLP-1R agonist 2

CAS Number

281209-71-0

Product Name

GLP-1R agonist 2

IUPAC Name

N-tert-butyl-6,7-dichloro-3-methylsulfonylquinoxalin-2-amine

Molecular Formula

C13H15Cl2N3O2S

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C13H15Cl2N3O2S/c1-13(2,3)18-11-12(21(4,19)20)17-10-6-8(15)7(14)5-9(10)16-11/h5-6H,1-4H3,(H,16,18)

InChI Key

GNZCSGYHILBXLL-UHFFFAOYSA-N

SMILES

Array

Synonyms

6,7-Dichloro-2-methylsulfonyl-3-N-tert-butylaminoquinoxaline (DMB), Compound 2

Canonical SMILES

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl

The exact mass of the compound N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

GLP-1R agonist 2, also known as DMB or TTP-054, is a small molecule, non-peptide agonist of the Glucagon-like peptide-1 receptor (GLP-1R). Unlike endogenous GLP-1 and clinically approved peptide-based drugs (e.g., semaglutide, liraglutide), which are mainstays in metabolic disease therapy, this compound offers a distinct chemical scaffold for investigating GLP-1R signaling. Its primary procurement value lies in its utility as a research tool for in vitro and in vivo models of diabetes and obesity where a non-peptide agonist is required for specific experimental designs, such as oral dosing studies or investigations into allosteric receptor modulation.

Direct substitution of GLP-1R Agonist 2 with peptide-based agonists like Semaglutide or Exenatide is inappropriate for most research applications due to fundamental differences in molecular class, pharmacokinetics, and mechanism of action. Peptide agonists are large molecules administered via injection, while this compound is a small molecule suitable for oral administration and formulation development. Furthermore, as a non-peptide, it engages the receptor differently, potentially acting as an allosteric modulator, which can lead to distinct downstream signaling outcomes compared to orthosteric peptide ligands. This makes it a specific tool for studying non-peptide receptor activation or for experiments where oral bioavailability is a critical design parameter, rendering peptide substitutes unsuitable.

Handling and Formulation Advantage: Defined Solubility in DMSO

GLP-1R Agonist 2 demonstrates reliable solubility in Dimethyl Sulfoxide (DMSO), a standard solvent for in vitro screening and stock solution preparation. Technical datasheets from multiple suppliers consistently report high solubility, with values specified up to 70 mg/mL, ensuring the feasibility of preparing concentrated stock solutions for cell-based assays. In contrast, peptide-based agonists require aqueous buffer systems and have specific handling requirements to prevent aggregation and degradation, making them less straightforward for high-throughput screening workflows.

Evidence DimensionSolubility in standard laboratory solvent
Target Compound DataSoluble in DMSO; reported up to 70 mg/mL
Comparator Or BaselinePeptide agonists (e.g., GLP-1 (7-37)): Require aqueous buffers, prone to stability/solubility issues outside of specific pH and salt conditions.
Quantified DifferenceQualitatively different solvent system requirement (organic vs. aqueous).
ConditionsStandard laboratory conditions for stock solution preparation.

This ensures straightforward preparation of high-concentration stock solutions for cell-based assays and simplifies handling compared to peptide alternatives.

Consistent In Vitro Potency for Reproducible Cellular Assays

This compound is a potent agonist at the human GLP-1 receptor, reliably stimulating downstream signaling. In a widely used functional assay measuring cAMP accumulation in BHK cells expressing the recombinant human receptor, it demonstrated an EC50 value of 101 nM. It also binds to the receptor with a KB of 26.3 nM. While peptide agonists like native GLP-1 often show picomolar potency, the well-characterized nanomolar potency of this small molecule provides a reliable and cost-effective tool for receptor activation in cellular models without the handling complexities of peptides.

Evidence DimensionFunctional Potency (cAMP accumulation)
Target Compound DataEC50 = 101 nM
Comparator Or BaselineNative GLP-1 (peptide): Typically low picomolar EC50 (e.g., ~0.009 nM).
Quantified DifferenceDifferent potency range (nanomolar small molecule vs. picomolar peptide).
ConditionscAMP accumulation assay in cells expressing recombinant human GLP-1R.

Provides a well-documented potency level for dose-response studies, ensuring reproducible receptor activation in cell-based screening and mechanistic studies.

Demonstrated In Vivo Activity for Preclinical Model Validation

Beyond cell-based activity, GLP-1R Agonist 2 has proven efficacy in animal models, a critical factor for procurement decisions involving in vivo studies. When administered to mice at a dose of 5 µmol/kg, it effectively reduces fasting plasma glucose levels. It also potentiates glucose-induced insulin secretion in isolated pancreatic islets from wild-type mice, an effect that is absent in islets from GLP-1R knockout mice, confirming its on-target mechanism. This provides buyers with confidence in its biological activity and specificity for preclinical research.

Evidence DimensionIn Vivo Glucose Lowering
Target Compound DataReduces fasting plasma glucose in mice at 5 µmol/kg.
Comparator Or BaselineVehicle control or wild-type vs. knockout model.
Quantified DifferenceStatistically significant reduction in plasma glucose vs. baseline/control.
ConditionsIn vivo mouse model.

This confirms the compound is not just a cell-based tool but is bioactive in a whole-animal system, justifying its procurement for preclinical efficacy studies.

Screening and Mechanistic Studies Requiring a Non-Peptide Agonist

The compound's defined solubility in DMSO and established nanomolar potency make it a suitable choice for cell-based high-throughput screening campaigns and for mechanistic studies designed to probe the allosteric modulation of the GLP-1 receptor, where a non-peptide chemical scaffold is essential.

Preclinical In Vivo Studies of Oral GLP-1R Agonist Efficacy

Given its identity as an orally active small molecule (TTP-054) and its demonstrated ability to lower plasma glucose in mice, this compound is a primary choice for researchers conducting preclinical studies on the efficacy of oral GLP-1R agonists in models of diabetes or obesity.

Validating GLP-1R as a Target in Novel Disease Models

With confirmed on-target activity in both cells and animals, this agonist serves as a reliable tool compound to validate the role of GLP-1R signaling in new therapeutic areas or disease models, such as neuroprotection, where its effects have been explored. Its use in GLP-1R knockout models confirms that its biological effects are mediated specifically through the intended receptor.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

347.0262033 Da

Monoisotopic Mass

347.0262033 Da

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 09-13-2023
Nolte et al. A potentiator of orthosteric ligand activity at GLP-1R acts via covalent modification. Nature Chemical Biology, doi: 10.1038/nchembio.1581, published online 6 July 2014 http://www.nature.com/naturechemicalbiology

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